4-amino-1-(3-fluorophenyl)-7,7-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one 4-amino-1-(3-fluorophenyl)-7,7-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Brand Name: Vulcanchem
CAS No.: 2096317-55-2
VCID: VC2612296
InChI: InChI=1S/C18H17FN4O/c1-18(2)7-13-15(14(24)8-18)16(20)12-9-21-23(17(12)22-13)11-5-3-4-10(19)6-11/h3-6,9H,7-8H2,1-2H3,(H2,20,22)
SMILES: CC1(CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C4=CC(=CC=C4)F)N)C
Molecular Formula: C18H17FN4O
Molecular Weight: 324.4 g/mol

4-amino-1-(3-fluorophenyl)-7,7-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one

CAS No.: 2096317-55-2

Cat. No.: VC2612296

Molecular Formula: C18H17FN4O

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

4-amino-1-(3-fluorophenyl)-7,7-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one - 2096317-55-2

Specification

CAS No. 2096317-55-2
Molecular Formula C18H17FN4O
Molecular Weight 324.4 g/mol
IUPAC Name 4-amino-1-(3-fluorophenyl)-7,7-dimethyl-6,8-dihydropyrazolo[3,4-b]quinolin-5-one
Standard InChI InChI=1S/C18H17FN4O/c1-18(2)7-13-15(14(24)8-18)16(20)12-9-21-23(17(12)22-13)11-5-3-4-10(19)6-11/h3-6,9H,7-8H2,1-2H3,(H2,20,22)
Standard InChI Key MIMOOADZKJOMPW-UHFFFAOYSA-N
SMILES CC1(CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C4=CC(=CC=C4)F)N)C
Canonical SMILES CC1(CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C4=CC(=CC=C4)F)N)C

Introduction

Structural Overview

Chemical Name: 4-amino-1-(3-fluorophenyl)-7,7-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Molecular Formula: C17H17FN4O
Core Features:

  • The compound contains a pyrazoloquinoline scaffold.

  • It features a fluorophenyl group at position 1 and a dimethyl substitution at position 7.

  • A ketone group is present at position 5.

The structural framework suggests the compound belongs to the class of fused heterocycles, which are often explored for their pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting with quinoline derivatives. While specific synthetic routes for this exact compound were not identified in the provided data, similar compounds are synthesized using:

  • Cyclization Reactions: Pyrazoloquinoline frameworks are often prepared through cyclization involving hydrazines and quinoline derivatives.

  • Functionalization: Introduction of the fluorophenyl group and dimethyl substitutions can be achieved through electrophilic aromatic substitution or alkylation reactions.

  • Optimization: Reaction conditions such as temperature, solvent choice (e.g., ethanol or DMSO), and catalysts (e.g., potassium tert-butoxide) are critical for yield optimization.

Biological Activity

Compounds with similar pyrazoloquinoline scaffolds have demonstrated diverse biological activities:

  • Anticancer Potential:

    • The fluorophenyl group enhances lipophilicity and binding affinity to biological targets like kinases.

    • Pyrazoloquinolines have been reported to inhibit cell proliferation in cancer cell lines by targeting DNA or enzymes involved in cell cycle regulation.

  • Antimicrobial Properties:

    • The amino and fluorophenyl groups can interact with bacterial enzymes or membranes, suggesting possible antibacterial or antifungal activity.

  • CNS Activity:

    • Quinoline derivatives are known for their neurological effects, including potential as anti-inflammatory or neuroprotective agents.

Research Applications

This compound could be explored for:

  • Drug Development: As a lead molecule for anticancer or antimicrobial drug discovery.

  • Chemical Biology Studies: To investigate mechanisms of action in cellular assays.

  • SAR Analysis: Structure-activity relationship studies to optimize potency and selectivity.

Data Gaps and Future Directions

While the compound's structure indicates promising applications, experimental validation is necessary:

  • Synthesis Optimization: Develop cost-effective and scalable synthetic routes.

  • Biological Screening: Test against diverse cell lines and pathogens to establish activity profiles.

  • Toxicity Studies: Evaluate safety profiles in preclinical models.

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